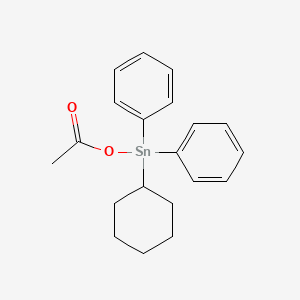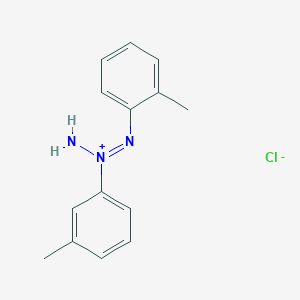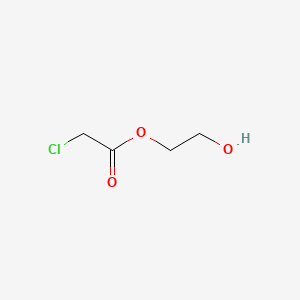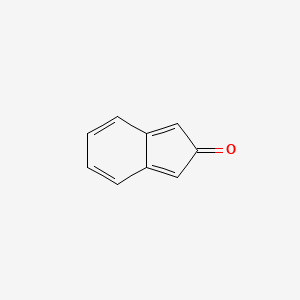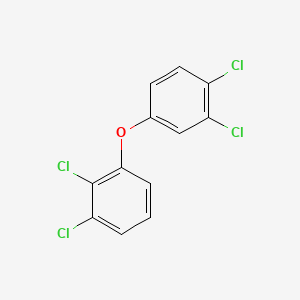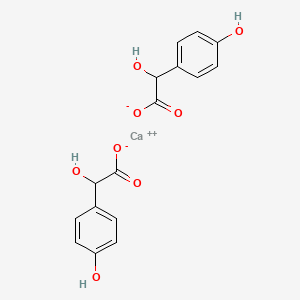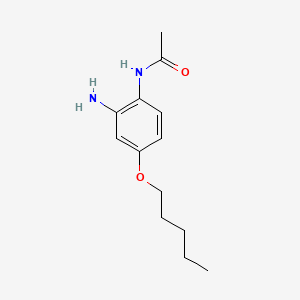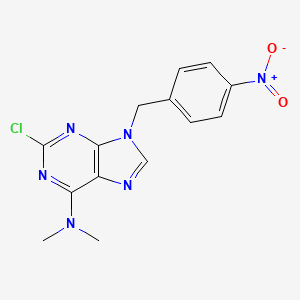
3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole is a complex organic compound that belongs to the class of phosphindoles. This compound is characterized by its unique structure, which includes a phosphorous atom integrated into a benzo-fused indole system. The presence of the phosphorous atom imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole precursor, followed by the introduction of the phosphorous atom through a series of reactions involving phosphine reagents. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphorous atom to different oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorous atom acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of phosphorous-containing polymers.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole involves its interaction with molecular targets such as enzymes and receptors. The phosphorous atom plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Dimethyl-2,3-dihydro-1H-inden-1-one: A structurally similar compound with different chemical properties due to the absence of the phosphorous atom.
Phosphindole: A simpler analog that lacks the benzo-fused ring system, resulting in different reactivity and applications.
Uniqueness
3,3-Dimethyl-2,3-dihydro-1H-3lambda(5)-benzo(e)phosphindole is unique due to the presence of the phosphorous atom within a benzo-fused indole system. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
70610-42-3 |
|---|---|
Fórmula molecular |
C14H16P+ |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
3,3-dimethyl-1,2-dihydrobenzo[e]phosphindol-3-ium |
InChI |
InChI=1S/C14H16P/c1-15(2)10-9-13-12-6-4-3-5-11(12)7-8-14(13)15/h3-8H,9-10H2,1-2H3/q+1 |
Clave InChI |
OSOQWEOMIPGKBY-UHFFFAOYSA-N |
SMILES canónico |
C[P+]1(CCC2=C1C=CC3=CC=CC=C23)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


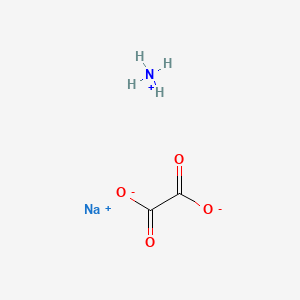
![N,N'-Dicyclohexyl[(cyclohexylamino)methyl]methylsilanediamine](/img/structure/B12666721.png)
